9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15311082
Molecular Formula: C26H23NO5
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23NO5 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 9-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
| Standard InChI | InChI=1S/C26H23NO5/c1-29-23-10-8-17(12-24(23)30-2)14-27-15-21-22(31-16-27)11-9-19-20(13-25(28)32-26(19)21)18-6-4-3-5-7-18/h3-13H,14-16H2,1-2H3 |
| Standard InChI Key | PKVKPQYTTIINDJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2)OC |
Introduction
9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound featuring a unique molecular structure that integrates chromene and oxazine moieties. This compound is classified under heterocyclic compounds due to the presence of nitrogen in its oxazine ring. Its molecular formula is C22H23N1O4, with a molecular weight of approximately 365.43 g/mol.
Synthesis of 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]13oxazin-2-one
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of specific precursors like 3,4-dimethoxybenzyl chloride and other aromatic compounds. The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the desired product.
Comparison with Related Compounds
Several compounds share structural similarities with 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. For example, 6-chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one contains a chloro substituent, which contributes to its unique chemical properties and potential applications in medicinal chemistry.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one | Chromene and oxazine moieties | Potential biological activities |
| 6-Chloro-9-(3,4-dimethoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one | Chloro substituent | Enhanced chemical reactivity |
| 4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one | Basic chromeno[8,7-e]oxazine structure | Fundamental studies on chromeno[8,7-e]oxazine derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume